5,6,7,8-Tetrahydroquinazoline-2,4,6-triamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydroquinazoline-2,4,6-triamine can be achieved using α-aminoamidines and diarylidencyclohexanones. The reaction occurs in pyridine solution by heating at 100°C for 24 hours, resulting in yields ranging from 47% to 80% . This method is characterized by mild conditions and excellent yields, making it a preferred route for synthesizing this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic route involving α-aminoamidines and diarylidencyclohexanones can be scaled up for industrial applications due to its simplicity and high yield .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroquinazoline-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can convert quinazoline derivatives back to tetrahydroquinazoline forms.
Substitution: Substitution reactions can introduce different functional groups into the quinazoline ring, enhancing its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5,6,7,8-Tetrahydroquinazoline-2,4,6-triamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydroquinazoline-2,4,6-triamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound exhibits high binding affinity toward enzymes such as dihydrofolate reductase (DHFR), pantothenate kinase (Mt PanK), and FAD-containing oxidoreductase DprE1 (Mt DprE1).
Pathways Involved: By inhibiting these enzymes, the compound disrupts essential metabolic pathways in Mycobacterium tuberculosis, leading to its potential use as an antitubercular agent.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A parent compound with a similar structure but lacking the tetrahydro and triamine functionalities.
Tetrahydroquinazoline: Similar to 5,6,7,8-Tetrahydroquinazoline-2,4,6-triamine but without the triamine groups.
Quinazolinone: Contains a carbonyl group, making it structurally different but functionally similar in some reactions.
Properties
IUPAC Name |
5,6,7,8-tetrahydroquinazoline-2,4,6-triamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6/h4H,1-3,9H2,(H4,10,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUXBDSAFRANGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C(=NC(=N2)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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